molecular formula C7H9N3O2 B127362 N2-Methyl-4-nitro-1,2-benzenediamine CAS No. 95576-84-4

N2-Methyl-4-nitro-1,2-benzenediamine

Cat. No. B127362
CAS RN: 95576-84-4
M. Wt: 167.17 g/mol
InChI Key: NVNGTTDFLMOBMZ-UHFFFAOYSA-N
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Description

N2-Methyl-4-nitro-1,2-benzenediamine is a chemical compound that is related to various nitrobenzene derivatives, which are often used in the synthesis of other complex molecules. The papers provided discuss several compounds that are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, such as derivatives of N,N-dimethyl-1,4-benzenediamine and compounds that involve nitrobenzene moieties in their structure .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including electrochemical oxidation, nucleophilic substitution, and cyclization steps. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were synthesized through electrochemical oxidation and chemical reactions with arylsulfinic acids . Another related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, was synthesized by reacting 1,2-phenylenediamine and using glycolic acid for the cyclization step . These methods highlight the versatility of nitrobenzene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and the orientation of nitro groups was described in detail . Similarly, the structure of 3,4-methylenedioxy-nitrobenzene was also determined by X-ray crystallography, revealing that all atoms are coplanar .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzene derivatives is showcased in their ability to undergo various reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without the need for an additional base . The biological activity of benzylating N-nitroso compounds, which are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, was investigated, revealing their mutagenic properties and potential for DNA benzylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data provide insights into the physical state and stability of the compounds. For example, the dihedral angles between aromatic rings and the orientation of nitro groups affect the physical properties of the compound, such as melting point and solubility . The electrochemical properties are also significant, as demonstrated by the synthesis of sulfonamide derivatives .

Scientific Research Applications

UV-Vis-sensitive pH Sensors

Roth et al. (2006) developed water-soluble UV-Vis-sensitive pH sensors by functionalizing poly(vinyl amine) (PVAm) with 2-nitro-1,4-benzenediamine derivatives. These derivatives exhibit solvatochromic behavior, changing color in response to pH changes. This property makes them suitable for applications in monitoring pH variations in environmental and biological contexts (Roth et al., 2006).

Synthesis Methodologies

Tian and Grivas (1992) reported a convenient methodology for synthesizing 2-methyl-4-nitrobenzimidazoles, highlighting the compound's role in facilitating the production of important benzimidazole derivatives. This method addresses discrepancies in literature and provides a streamlined approach to synthesizing these compounds, which are significant in pharmaceutical research and development (Tian & Grivas, 1992).

Heterocyclic Chemistry

Vidal-Albalat et al. (2014) demonstrated the versatility of nitroepoxides, including derivatives of N2-Methyl-4-nitro-1,2-benzenediamine, in synthesizing 1,4-diamino heterocycles. These compounds serve as precursors to bioactive structures like quinoxalines and pyrazines, offering an efficient route to these important heterocycles with minimal waste production (Vidal-Albalat et al., 2014).

Future Directions

N2-Methyl-4-nitro-1,2-benzenediamine continues to be a subject of research, particularly in the field of proteomics . As our understanding of this compound grows, it may find new applications in various scientific fields.

properties

IUPAC Name

2-N-methyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGTTDFLMOBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620764
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methyl-4-nitro-1,2-benzenediamine

CAS RN

95576-84-4
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 4-nitrobenzene-1,2-diamine (40 g, 0.26 mol), methyl iodide (13 ml, 0.21 mol) and DMF (300 ml), followed by the addition of saturated sodium carbonate (60 ml) over 2-3 minutes under rapid stirring. After stirring overnight at room temperature the reaction mixture was filtered and then concentrated in vacuo to a dark red oil. The residue was purified by flash column chromatography (15 to 30% ethyl acetate/petrol) to afford the title compound (27 g, 61% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

In a 350 mL pressure flask, 2-fluoro-5-nitroaniline (10 g, 0.064 mol), methylamine as a 2M solution in THF (65 mL, 0.13 mol) and potassium carbonate (18 g, 0.13 mol) in 1-Methyl-2-pyrrolidinone (80 mL) were combined. The flask was sealed and heated to 120 degrees C. overnight. The reaction was monitored by TLC. When reaction was judged to be complete based upon consumption of 2-fluoro-5-nitroaniline, it was cooled to room temperature and poured into 2–3 times the total reaction volume of water. When a precipitate was formed, it was filtered and dried. The product was carried on without purification. 1H NMR (300 MHz, d6DMSO) δ 7.54 (dd, J=8.79, 2.64 Hz, 1H), 7.39 (d, J=2.64 Hz, 1H), 6.41 (d, J=8.79 Hz, 1H), 6.11 (d, J=4.39 Hz, 1H), 5.07 (s, 2H), 2.83 (d, J=4.83 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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